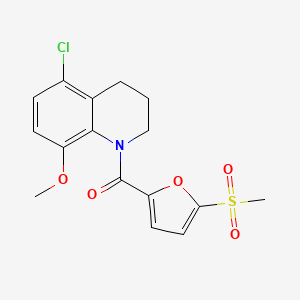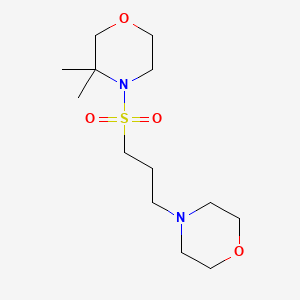
3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one is a synthetic organic compound that belongs to the class of diazepanone derivatives This compound is characterized by the presence of a diazepane ring, a triazole moiety, and a carbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The initial step involves the cyclization of a suitable diamine precursor with a carbonyl compound under acidic or basic conditions to form the diazepane ring.
Introduction of the Triazole Moiety: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors in the presence of a copper catalyst (CuAAC reaction).
Attachment of the Carbonyl Group: The final step involves the acylation of the diazepane-triazole intermediate with an appropriate acylating agent to introduce the carbonyl group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or hydroxyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halides (e.g., NaCl), hydroxyl groups (e.g., NaOH)
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Aplicaciones Científicas De Investigación
3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Diazepanone Derivatives: Compounds with similar diazepane ring structures.
Triazole-Containing Compounds: Molecules that contain triazole rings.
Carbonyl-Containing Compounds: Compounds with carbonyl functional groups.
Uniqueness
3-(2-Methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one is unique due to its combination of a diazepane ring, a triazole moiety, and a carbonyl group This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds
Propiedades
IUPAC Name |
3-(2-methylpropyl)-4-(1-methyl-1,2,4-triazole-3-carbonyl)-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N5O2/c1-9(2)7-10-12(19)14-5-4-6-18(10)13(20)11-15-8-17(3)16-11/h8-10H,4-7H2,1-3H3,(H,14,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFMTZEBLMZRWOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NCCCN1C(=O)C2=NN(C=N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-amino-N-[[4-[(4-ethylpiperazin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6966356.png)
![3-(1H-imidazol-5-yl)-1-[4-[(2-methyl-1,3-thiazol-5-yl)methyl]piperazin-1-yl]propan-1-one](/img/structure/B6966362.png)

![6-amino-N-[[4-[(4-hydroxypiperidin-1-yl)methyl]phenyl]methyl]pyridine-2-carboxamide](/img/structure/B6966368.png)
![1-[(5-Tert-butyl-1,3-oxazol-2-yl)methyl]-3-[1-(furan-3-carbonyl)piperidin-4-yl]urea](/img/structure/B6966370.png)
![4-(cyclohexylmethyl)-N-[(6-methoxypyridin-2-yl)methyl]piperazine-1-carboxamide](/img/structure/B6966379.png)
![3-(3-chloro-4-methoxyphenyl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966391.png)
![N,N-diethyl-2-[3-(hydroxymethyl)-2,3-dihydroindol-1-yl]-2-oxoethanesulfonamide](/img/structure/B6966400.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[2-[5-(3-fluorophenyl)-1H-imidazol-2-yl]piperidin-1-yl]propan-1-one](/img/structure/B6966403.png)
![[4-(2,2-Difluoroethyl)morpholin-3-yl]-[3-(pyridin-4-ylmethoxy)pyrrolidin-1-yl]methanone](/img/structure/B6966407.png)
![N-[(3-chlorophenyl)methyl]-2-(3-oxo-4H-1,4-benzothiazin-2-yl)-N-propan-2-ylacetamide](/img/structure/B6966430.png)
![3-methyl-N-[(1-methylpyrrol-3-yl)methyl]-2,4-dioxo-1,3,7-triazaspiro[4.4]nonane-7-carboxamide](/img/structure/B6966437.png)

![N,N-dimethyl-3-[[methyl(methylsulfonyl)amino]methyl]benzamide](/img/structure/B6966453.png)
